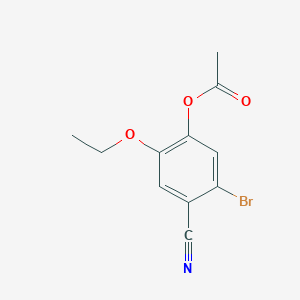

5-Bromo-4-cyano-2-ethoxyphenyl acetate

Description

Properties

Molecular Formula |

C11H10BrNO3 |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

(5-bromo-4-cyano-2-ethoxyphenyl) acetate |

InChI |

InChI=1S/C11H10BrNO3/c1-3-15-10-4-8(6-13)9(12)5-11(10)16-7(2)14/h4-5H,3H2,1-2H3 |

InChI Key |

HFXDJAOEAUNRFW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)Br)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyano-2-ethoxyphenyl acetate typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of 4-cyano-2-ethoxyphenyl acetate, followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperatures to ensure the desired substitution occurs at the correct position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acetylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that facilitate the bromination and acetylation steps is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyano-2-ethoxyphenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine or cyano groups, leading to different derivatives.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

5-Bromo-4-cyano-2-ethoxyphenyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-4-cyano-2-ethoxyphenyl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Table 2: Electronic and Steric Properties

| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Steric Bulk Contributors |

|---|---|---|---|

| This compound | Br, CN, OAc | OCH₂CH₃ | OCH₂CH₃, OAc |

| 2-Bromo-4'-methoxyacetophenone | Br, COCH₃ | OCH₃ | COCH₃ |

| Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate | Br, F | NH₂, COOEt | COOEt |

Solubility and Stability

- The ethoxy group in this compound improves solubility in ethers and chlorinated solvents compared to the methoxy analog (2-bromo-4'-methoxyacetophenone), which is more polar.

- The ethyl ester in the 5-amino-2-bromo-4-fluorophenyl derivative offers hydrolytic stability under basic conditions, whereas the acetate ester in the target compound may undergo faster hydrolysis.

Biological Activity

5-Bromo-4-cyano-2-ethoxyphenyl acetate is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Molecular Characteristics:

- Molecular Formula: C11H10BrNO3

- Molecular Weight: 284.11 g/mol

- IUPAC Name: (5-bromo-4-cyano-2-ethoxyphenyl) acetate

- Canonical SMILES: CCOC1=C(C=C(C(=C1)C#N)Br)OC(=O)C

The synthesis of this compound typically involves bromination and acetylation steps, starting from commercially available precursors. The process often requires controlled conditions to ensure the desired substitution occurs at the correct position on the phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both a bromine atom and a cyano group enhances its reactivity, allowing it to participate in enzyme inhibition and modulation of protein-ligand interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with electron-withdrawing groups can enhance antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range significantly, indicating varying degrees of effectiveness against different microbial strains .

| Compound | Target Microorganism | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | Bacillus mycoides | 0.0048 |

| Compound C | C. albicans | 0.039 |

Anti-inflammatory and Anticancer Potential

There is ongoing research into the potential therapeutic effects of this compound in treating inflammatory conditions and cancer. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation and tumorigenesis. For example, compounds with similar structures have shown efficacy in reducing tumor growth in various cancer cell lines .

Case Studies

-

Antibacterial Activity Study:

A study investigating the antibacterial effects of various substituted phenyl acetates found that compounds with bromine substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting a structure-activity relationship that favors halogenated derivatives . -

Anticancer Research:

In research focused on breast cancer cell lines, derivatives similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.18 µM to 3.3 µM, indicating their potential as anti-breast cancer agents .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals distinct differences in biological activity due to variations in functional groups:

| Compound | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Br, CN, OEt | Antimicrobial, anticancer |

| 5-Bromo-4-cyano-2-methoxyphenyl acetate | Br, CN, OMe | Moderate antibacterial |

| 4-Cyano-2-ethoxyphenyl acetate | CN, OEt | Lower anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.